5-hydroxy-3,4-dihydroquinazolin-4-one

PARP-1 inhibition Structure-activity relationship Quinazolinone pharmacophore

Researchers developing selective PARP-1 inhibitors face supply chain bottlenecks for the 5-hydroxyquinazolinone scaffold, essential for nanomolar potency and >100-fold selectivity over 5-methoxy analogs. This compound delivers: • 12 nM PARP-1 IC50 with 4.0× selectivity over PARP-2, minimizing hematological toxicity. • 2.4× higher Suzuki coupling yield (78%) vs. des-hydroxy analog, accelerating SAR. • 3.7× lower microsomal clearance (CLint 18 μL/min/mg) for oral PK optimization. • 17.5× enhanced PARP-DNA trapping (8.9 nM) in BRCA2-mutant cells. Reliable supply with ≥98% purity and global shipping.

Molecular Formula C8H6N2O2
Molecular Weight 162.15 g/mol
CAS No. 135106-44-4
Cat. No. B6260853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-hydroxy-3,4-dihydroquinazolin-4-one
CAS135106-44-4
Molecular FormulaC8H6N2O2
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)O)C(=O)NC=N2
InChIInChI=1S/C8H6N2O2/c11-6-3-1-2-5-7(6)8(12)10-4-9-5/h1-4,11H,(H,9,10,12)
InChIKeyFTOCEWPMEUCTJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxy-3,4-dihydroquinazolin-4-one: Structural and Procurement Profile


5-Hydroxy-3,4-dihydroquinazolin-4-one (CAS 135106-44-4) is a heterobicyclic scaffold comprising a quinazolinone core hydroxylated at the 5-position. This compound serves as a critical pharmacophore fragment and synthetic intermediate for poly(ADP-ribose) polymerase (PARP) inhibitors, bromodomain and extra-terminal (BET) protein inhibitors, and other DNA damage response modulators [1]. The 5-hydroxy substitution pattern distinguishes it from the more common 2-substituted or 3-aryl quinazolinones, enabling unique hydrogen-bonding interactions within the nicotinamide-binding pocket of PARP enzymes [2].

PARP inhibitor pharmacophore fragment – scaffolds for DNA damage response modulators and BET protein inhibitors.
5-hydroxy substitution pattern – enables unique hydrogen-bonding with nicotinamide-binding pocket.
Synthetic intermediate for C2-functionalization – supports late-stage derivatization and library synthesis.

5-Hydroxy-3,4-dihydroquinazolin-4-one: Generic Substitution Risks


Generic substitution among quinazolinone derivatives is precluded by the critical role of the 5-hydroxy moiety in both target engagement and downstream synthetic utility. In PARP inhibitor pharmacophores, the 5-hydroxy group forms an essential hydrogen-bonding network with the catalytic residue Gly863 and the backbone amide of Ser904; removal or repositioning of this hydroxyl (as in 5-methoxy or 6-hydroxy analogs) results in a >100-fold reduction in enzymatic inhibitory potency [1]. Furthermore, the 3,4-dihydro oxidation state directly impacts metabolic stability and synthetic tractability for C2-functionalization, which is not interchangeable with fully aromatic 4(3H)-quinazolinones [2].

Regioisomer
5-hydroxy motif vs. 6-hydroxy or des-hydroxy analogs – repositioning or removal of the 5-OH may result in >100-fold reduction of PARP-1 engagement. Regioisomeric identity critical.
Oxidation state
3,4-dihydroquinazolin-4-one vs. fully aromatic 4(3H)-quinazolinone – impacts metabolic stability and synthetic tractability for C2 coupling. May not interchange.
Substituent
5-hydroxy vs. 5-methoxy analog – alters cellular PARP-DNA trapping potency; hydrogen-bond donor required for DNA backbone interaction.

Quantitative Differentiation Evidence


PARP-1 Inhibition Potency

In a direct head-to-head comparison using a PARP-1 chemiluminescent enzymatic assay, the 5-hydroxy-3,4-dihydroquinazolin-4-one core incorporated into a phthalazinone mimetic exhibited an IC50 of 12 nM against PARP-1. The corresponding 5-des-hydroxy analog (quinazolin-4(3H)-one) demonstrated an IC50 of 1,450 nM under identical conditions, representing a 120-fold loss in potency. The 6-hydroxy regioisomer showed an intermediate IC50 of 87 nM [1]. This establishes the 5-hydroxy position as essential for high-affinity interactions with the PARP-1 catalytic triad.

PARP-1 Inhibition Potency
Head-to-head
IC50: 12 nM (5-hydroxy) vs. 1450 nM (des-hydroxy); 6-hydroxy: 87 nM
Reported essential for nanomolar target engagement
120-fold loss with 5-des-hydroxy; regioisomer context
PARP-1 inhibition Structure-activity relationship Quinazolinone pharmacophore

PARP-1/2 Isoform Selectivity

In a cross-study comparable analysis, the 5-hydroxyquinazolinone-based inhibitor demonstrated a PARP-2 IC50 of 48 nM, yielding a PARP-2/PARP-1 selectivity ratio of 4.0 [1]. In contrast, the clinically approved PARP inhibitor olaparib (a phthalazinone lacking the 5-hydroxyquinazolinone substructure) exhibits a PARP-2 IC50 of 1.1 nM and a selectivity ratio of approximately 0.3 (PARP-2/PARP-1) [2]. The 5-hydroxyquinazolinone scaffold thus provides a distinct selectivity profile favoring PARP-1 retention while reducing PARP-2 trapping liability.

PARP-1/2 Isoform Selectivity
Cross-study comparable
Selectivity ratio (PARP-2/PARP-1): 4.0 (5-hydroxy) vs. 0.3 (Olaparib)
May support reduced PARP-2 trapping liability context
>13-fold shift in isoform selectivity profile
PARP-2 selectivity Isoform selectivity DNA repair inhibitor

Human Liver Microsomal Stability

A direct head-to-head comparison in human liver microsomes revealed that a 5-hydroxyquinazolinone derivative exhibited an intrinsic clearance (CLint) of 18 μL/min/mg protein, while the matched 5-des-hydroxy analog showed a CLint of 67 μL/min/mg [1]. The 3.7-fold reduction in oxidative clearance is attributed to the 5-hydroxy group decreasing electron density at the metabolically labile C2 and C8 positions.

Human Liver Microsomal Stability
Head-to-head
CLint: 18 µL/min/mg (5-hydroxy) vs. 67 µL/min/mg (des-hydroxy)
Lower oxidative clearance reported
3.7-fold reduction; may support metabolic stability context
Microsomal stability Oxidative metabolism Pharmacokinetic optimization

Cellular PARP-DNA Trapping Potency

In a class-level inference drawn from structurally related quinazolinone PARP inhibitors, compounds bearing the 5-hydroxy-3,4-dihydroquinazolin-4-one core exhibit an IC50 for PARP-DNA trapping of 8.9 nM in Capan-1 cells (BRCA2-mutant), whereas the corresponding 5-methoxy analog shows a trapping IC50 of 156 nM [1]. The 5-hydroxy group forms an additional hydrogen bond with the DNA backbone, stabilizing the trapped complex.

Cellular PARP-DNA Trapping
Class-level inference
IC50: 8.9 nM (5-hydroxy) vs. 156 nM (5-methoxy)
Reported trapping potency context
17.5-fold difference; class-level inference, verify in target model
PARP trapping DNA damage potentiation Cellular activity

C2-Functionalization Efficiency

A supporting evidence study on quinazolinone derivatization reports that the 5-hydroxy-3,4-dihydroquinazolin-4-one undergoes selective Suzuki-Miyaura coupling at the C2 position in 78% isolated yield using Pd(PPh3)4 and K2CO3 in dioxane/water. The analogous 3,4-dihydroquinazolin-4-one lacking the 5-hydroxy group yields only 32% under identical conditions due to competitive oxidation at N3 [1]. This difference in synthetic efficiency directly impacts the cost and feasibility of generating diverse chemical libraries.

C2-Functionalization Efficiency
Supporting evidence
Suzuki coupling yield: 78% (5-hydroxy) vs. 32% (des-hydroxy)
Higher synthetic efficiency reported
2.4-fold improvement; may reduce derivative cost
Synthetic chemistry Cross-coupling Late-stage functionalization

5-Hydroxy-3,4-dihydroquinazolin-4-one: Application Scenarios


PARP-1 Selective Inhibitor Development

This scaffold is prioritized when the research objective is to achieve nanomolar PARP-1 inhibition (IC50 = 12 nM) while minimizing PARP-2 engagement (selectivity ratio = 4.0) [1]. Unlike olaparib (PARP-2/PARP-1 = 0.3), the 5-hydroxyquinazolinone core provides a wider selectivity window, which is mechanistically linked to reduced hematological toxicity in preclinical models [2]. Procurement of this specific regioisomer is essential for maintaining the hydrogen-bond network with Gly863 that underpins this selectivity profile.

Oral Bioavailability Optimization

In lead optimization programs where metabolic stability is a primary selection criterion, the 5-hydroxy-3,4-dihydroquinazolin-4-one scaffold offers a 3.7-fold reduction in human liver microsomal clearance (CLint = 18 μL/min/mg) compared to the 5-des-hydroxy analog (CLint = 67 μL/min/mg) [1]. This property is directly applicable to the design of orally bioavailable drug candidates and informs procurement of the 5-hydroxy building block for pharmacokinetic optimization.

C2-Substituted Quinazolinone Library Synthesis

For synthetic chemistry groups constructing focused quinazolinone libraries, the 5-hydroxy variant enables a 2.4-fold improvement in Suzuki-Miyaura coupling yield at the C2 position (78% vs. 32% for the des-hydroxy analog) [1]. This efficiency gain reduces the cost and time required to generate analogs for structure-activity relationship studies, making it the preferred intermediate for medicinal chemistry procurement.

Cellular Efficacy in BRCA-Mutant Tumor Models

When cellular trapping potency is a critical endpoint, the 5-hydroxy motif provides a 17.5-fold enhancement in PARP-DNA trapping IC50 (8.9 nM) relative to the 5-methoxy analog (156 nM) in BRCA2-mutant Capan-1 cells [1]. This differential directly impacts antiproliferative activity and informs the selection of the 5-hydroxy scaffold for in vitro proof-of-concept studies in homologous recombination-deficient cancers.

Application
Selection Property
Validation Focus
PARP-1 selective inhibitor studies
5-hydroxy regioisomer identity
PARP-1/2 selectivity review
Metabolic stability assessment
5-hydroxy substitution pattern
Microsomal clearance review
Quinazolinone library synthesis
C2 synthetic accessibility
Coupling yield verification
Cellular trapping studies in HR-deficient models
5-hydroxy motif
Trapping potency context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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